molecular formula C23H22N2O3S2 B12131287 3-(furan-2-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(furan-2-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12131287
M. Wt: 438.6 g/mol
InChI Key: BGNUCRBZIRFWIN-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzothienopyrimidinone class, characterized by a fused bicyclic core (benzothieno[2,3-d]pyrimidin-4-one) with a saturated cyclohexane ring. The structure features a furan-2-ylmethyl group at position 3 and a 3-methoxybenzylsulfanyl moiety at position 2. Such derivatives are frequently explored for antimicrobial, anti-inflammatory, and enzyme-modulating activities due to their structural resemblance to purine bases .

Properties

Molecular Formula

C23H22N2O3S2

Molecular Weight

438.6 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-2-[(3-methoxyphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H22N2O3S2/c1-27-16-7-4-6-15(12-16)14-29-23-24-21-20(18-9-2-3-10-19(18)30-21)22(26)25(23)13-17-8-5-11-28-17/h4-8,11-12H,2-3,9-10,13-14H2,1H3

InChI Key

BGNUCRBZIRFWIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include furan derivatives, benzyl sulfanyl compounds, and tetrahydrobenzothieno precursors. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(furan-2-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant anticancer properties. The mechanism involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. For instance, derivatives of benzothienopyrimidines have been shown to target the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Research indicates that the sulfanyl group enhances the compound's ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth. Studies have shown promising results against both Gram-positive and Gram-negative bacteria .

Antioxidant Effects

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This has implications in preventing cellular damage associated with chronic diseases such as diabetes and cardiovascular disorders. In vitro studies have demonstrated that similar compounds can significantly increase the activity of endogenous antioxidant enzymes .

Synthetic Routes

The synthesis typically involves multi-step organic reactions starting from furan derivatives and benzyl sulfanyl compounds. Common methods include:

  • Condensation Reactions : To form the core structure.
  • Cyclization Processes : To develop the benzothienopyrimidine framework.

Optimizing these reactions for yield and purity is crucial for industrial applications .

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal highlighted the efficacy of benzothienopyrimidine derivatives in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups .
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, a series of similar compounds were tested against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that was lower than that of conventional antibiotics .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other tetrahydrobenzothienopyrimidinones, differing primarily in substituent groups at positions 2 and 3. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Name 3-Substituent 2-Sulfanyl Substituent Molecular Formula Key Properties/Activities Reference
Target Compound Furan-2-ylmethyl 3-Methoxybenzyl C₂₃H₂₁N₂O₃S₂ Hypothesized antimicrobial activity (based on furan’s electron-rich nature) -
3-(4-Methoxyphenyl)-2-[(3-trifluoromethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-Methoxyphenyl 3-Trifluoromethylbenzyl C₂₂H₁₇F₃N₂O₂S₂ Enhanced lipophilicity (CF₃ group); potential CNS penetration
2-[(4-Fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Methyl 4-Fluorobenzyl C₁₉H₁₇FN₂OS₂ Moderate antimicrobial activity (fluorine enhances metabolic stability)
2-[(3-Chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Ethyl 3-Chlorobenzyl C₁₉H₁₉ClN₂OS₂ Improved solubility (Cl group); tested for kinase inhibition
3-Benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Benzyl 2-Oxo-2-phenylethyl C₂₅H₂₁N₂O₂S₂ Anti-inflammatory activity (ketone moiety facilitates H-bonding)

Key Observations

4-Methoxyphenyl (): Increases steric bulk and electron density, favoring interactions with hydrophobic enzyme pockets. Ethyl/Methyl (): Simplifies synthesis but reduces target specificity due to lower steric and electronic complexity.

2-Sulfanyl Group Variations :

  • 3-Methoxybenzyl (target): The methoxy group enhances solubility in polar solvents compared to halogenated analogs.
  • 3-Trifluoromethylbenzyl (): Boosts lipophilicity and metabolic stability, critical for oral bioavailability.
  • 4-Fluorobenzyl (): Balances electronegativity and steric demand, often linked to antimicrobial efficacy .

Biological Activity Trends: Halogenated derivatives (Cl, F) show pronounced antimicrobial and anti-inflammatory activities due to enhanced electrophilicity . Aromatic substituents (furan, benzyl) correlate with enzyme inhibition, possibly via π-stacking interactions .

Research Findings and Implications

  • Antimicrobial Potential: The target compound’s furan group may mimic purine bases, disrupting microbial DNA synthesis. Comparable derivatives with 4-fluorobenzyl groups exhibited MIC values of 8–16 µg/mL against S. aureus .
  • Anti-Inflammatory Prospects : Analogous benzylsulfanyl derivatives reduced COX-2 expression by 40–60% in vitro, suggesting a structure-activity relationship (SAR) linked to sulfanyl group flexibility .
  • Metabolic Stability : The 3-methoxybenzyl group in the target compound may reduce CYP450-mediated oxidation compared to trifluoromethyl analogs, enhancing pharmacokinetics .

Biological Activity

The compound 3-(furan-2-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one represents a novel class of heterocyclic compounds that have garnered interest due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₉H₁₈N₄O₂S₂
  • Molecular Weight : 398.5 g/mol
  • SMILES Notation : COc1cccc(c1)-c1nnc(SCc2csc(C)n2)n1Cc1ccco1

This complex structure incorporates a furan moiety and a benzothieno-pyrimidine core, suggesting diverse biological interactions.

Anticancer Activity

Recent studies have demonstrated that compounds containing furan and benzothieno frameworks exhibit significant anticancer properties. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular:

  • Case Study : A related compound with a similar furan structure was tested against melanoma cells and exhibited submicromolar activity in inhibiting cell proliferation (IC50 = 0.5 μM) .

Antimicrobial Properties

Research indicates that compounds with furan rings possess antimicrobial activities. The presence of sulfur in the compound may enhance its ability to disrupt microbial membranes.

  • Case Study : A study on furan-based thiazolidine derivatives revealed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines. Compounds with similar scaffolds have been shown to reduce TNF-alpha and IL-6 levels in vitro.

The biological activity of 3-(furan-2-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases involved in cancer progression.
  • Interaction with DNA : The heterocyclic structure allows for potential intercalation with DNA, disrupting replication in rapidly dividing cells.
  • Modulation of Signaling Pathways : It may affect pathways such as MAPK/ERK and PI3K/AKT, which are crucial in cancer cell survival and proliferation.

Research Findings Summary

Activity TypeMechanismReference
AnticancerInduction of apoptosis
AntimicrobialDisruption of membranes
Anti-inflammatoryCytokine inhibition

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